molecular formula C28H21N7O2 B2999392 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1019097-49-4

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2999392
CAS No.: 1019097-49-4
M. Wt: 487.523
InChI Key: VXTNERGDYUSRAI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C28H21N7O2 and its molecular weight is 487.523. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as substituted pyrazolo[4,3-d]pyrimidines, have been studied as cytokinin antagonists with antiproliferative effects on plant cells . These compounds have shown potent inhibition of human CDK1 , a protein kinase involved in cell cycle regulation.

Mode of Action

Bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine have been achieved . This suggests that the compound might interact with its targets in a similar manner to roscovitine, which is known to inhibit CDKs by competing with ATP for the ATP-binding site.

Biochemical Pathways

Given its potential role as a cdk1 inhibitor , it could affect cell cycle regulation pathways, leading to antiproliferative effects.

Pharmacokinetics

Similar compounds have been synthesized for studies of pharmacokinetics and drug metabolism .

Result of Action

Given its potential role as a cdk1 inhibitor , it could induce cell cycle arrest and have antiproliferative effects.

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N7O2/c1-18-16-24(30-26(36)21-14-12-20(13-15-21)19-8-4-2-5-9-19)35(33-18)28-31-25-23(27(37)32-28)17-29-34(25)22-10-6-3-7-11-22/h2-17H,1H3,(H,30,36)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNERGDYUSRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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